molecular formula C9H8ClN B190073 3-Chloro-1-methyl-1H-indole CAS No. 124589-41-9

3-Chloro-1-methyl-1H-indole

Cat. No. B190073
M. Wt: 165.62 g/mol
InChI Key: NTDMKGOOZUQYDH-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are important types of molecules and natural products .


Synthesis Analysis

Indole derivatives can be synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

Indole is a heterocyclic organic compound that consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives can react with various compounds to form new structures. For example, the reaction of an indole derivative in the presence of SnCl2 and NaOAc in THF provided a compound in a good yield .


Physical And Chemical Properties Analysis

Indole derivatives have various physical and chemical properties. For example, 3-Methyl-1H-indole has a solubility in water of 0.45 g/L, a melting point of 95 - 97°C, a boiling point of 265°C, and a density of 1.003 g/cm3 at 99.6°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 3-Chloro-1-methyl-1H-indole derivatives, such as 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, have been synthesized for their potential biological activities, like anti-tumor and anti-inflammatory effects (Geetha et al., 2019).
  • Photophysical Studies : Research on indole derivatives from β-brominated dehydroamino acids shows potential as fluorescent probes, highlighting their applications in photophysical studies (Pereira et al., 2010).
  • Antioxidant Properties : Certain indole derivatives have been synthesized and evaluated for antioxidant activity, demonstrating potential therapeutic applications (Gopi & Dhanaraju, 2020).

Applications in Material Sciences and Chemistry

  • Corrosion Inhibition : 3-amino alkylated indoles, related to 3-Chloro-1-methyl-1H-indole, have been studied as corrosion inhibitors for mild steel in acidic conditions, displaying potential in material protection (Verma et al., 2016).
  • Metal Ion Adsorption : Indole derivatives have been investigated for their role in the adsorption mechanism of metal ions, demonstrating potential in environmental remediation (Pourjavid et al., 2018).

Biological and Environmental Applications

  • Microbial Degradation : Studies on the microbial degradation of indole and its derivatives, including chloroindoles, focus on understanding their breakdown in the environment, significant for pollution control (Arora, Sharma, & Bae, 2015).
  • Antitrypanosomal Activity : Certain indole derivatives have exhibited biological activity as antitrypanosomal agents, indicating potential applications in treating parasitic diseases (Riedl et al., 2006).

Safety And Hazards

3-Methyl-1H-indole may cause skin irritation, serious eye irritation, and respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have taken interest to synthesize various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

3-chloro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDMKGOOZUQYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460095
Record name 1H-Indole, 3-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-methyl-1H-indole

CAS RN

124589-41-9
Record name 1H-Indole, 3-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ZV Chirkova, MV Kabanova, SI Filimonov… - Bioorganic & Medicinal …, 2015 - Elsevier
… The synthesis of the 3‐chloro‐1-methyl-1H‐indole‐5,6‐dicarbonitriles derivatives (4a–d) was carried out by reacting 3a–d with methyl iodide in the presence of potassium carbonate at …
Number of citations: 39 www.sciencedirect.com
YZ Ji, HJ Li, YR Wang, ZY Zhang… - Advanced Synthesis & …, 2020 - Wiley Online Library
… The treatment of indole 1 a with TMSCl and DMSO did not provide 3-chloro-1-methyl-1H-indole (3 a, entry 1). Inspiringly, 3-chlorinated indole 3 a was observed in 9% yield when methyl …
Number of citations: 8 onlinelibrary.wiley.com
EJ Vogt, VA Zapolskii, E Nutz… - … für Naturforschung B, 2012 - degruyter.com
… heteroaromatic haloenamine 3-chloro-1-methyl-1H-indole (8) [9], though, at 50 ◦ C and with 1.1 eq. of phosphoryl chloride and an excess of DMF, afforded 3-chloro-1-methyl-1Hindole-2-…
Number of citations: 10 www.degruyter.com
S Tang, JH Li, YX Xie, NX Wang - Synthesis, 2007 - thieme-connect.com
… We were pleased to find that 1a could be chlorinated with copper(II) chloride (2b) to afford the corresponding 3-chloro-1-methyl-1H-indole (3ab) in 89% yield in the presence of sodium …
Number of citations: 32 www.thieme-connect.com
VP Rybalkin, GS Borodkin, VV Tkachev, SY Zmeeva… - Tetrahedron …, 2017 - Elsevier
… 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (1) was synthesized according to the literature method. Yield 79%, cream-colored solid, mp 93–94 C. (lit. …
Number of citations: 3 www.sciencedirect.com
T Ma, Y Zheng, S Huang - The Journal of Organic Chemistry, 2023 - ACS Publications
Sulfuryl chlorofluoride was first employed as a versatile reagent for controllable chlorination and chlorooxidation of simple unprotected indoles. Three types of products including 3-…
Number of citations: 1 pubs.acs.org

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